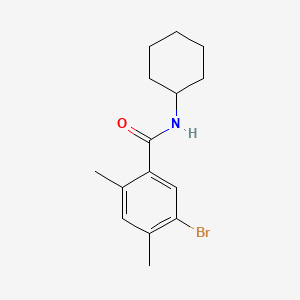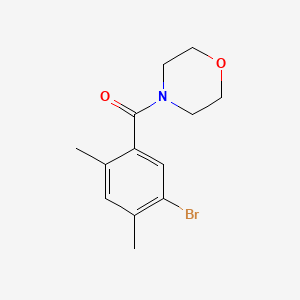
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (5-Br-N-CHDMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a benzamide group, a cyclohexyl group, and a bromine atom. 5-Br-N-CHDMB is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, enzyme-substrate interactions, protein-protein interactions, and protein-ligand binding. It has also been used in studies of drug metabolism, drug absorption, and drug-drug interactions. Additionally, 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in studies of receptor agonism and receptor antagonism.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins involved in various biochemical and physiological processes. It is also believed that the compound binds to receptors and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including effects on hormones, enzymes, proteins, and other biochemical processes. Additionally, it is believed that the compound may have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in a variety of ways. Additionally, the compound is highly versatile and can be used in a variety of scientific research applications. The main limitation of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide could focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further studies could explore the compound’s potential as a drug or therapeutic agent. Other potential future directions include the development of new synthesis methods for 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide and the exploration of its potential uses in the medical field.
Synthesemethoden
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can be synthesized through a variety of methods. The most common method is a three-step reaction sequence that begins with the reaction of 2,4-dimethylbenzamide with bromine. This reaction yields 5-bromo-2,4-dimethylbenzamide. The next step involves the reaction of 5-bromo-2,4-dimethylbenzamide with cyclohexylmagnesium bromide. This reaction yields 5-bromo-N-cyclohexyl-2,4-dimethylbenzamide. Finally, the compound can be purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-cyclohexyl-2,4-dimethylbenZamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














